molecular formula C18H20FN3O4 B584767 (R)-Ofloxacin-d3 CAS No. 1346617-10-4

(R)-Ofloxacin-d3

Katalognummer: B584767
CAS-Nummer: 1346617-10-4
Molekulargewicht: 364.392
InChI-Schlüssel: GSDSWSVVBLHKDQ-AHTUJLEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-Ofloxacin-d3 is a deuterated form of ®-Ofloxacin, a chiral fluoroquinolone antibiotic. The deuterium atoms replace the hydrogen atoms in the molecular structure, which can enhance the compound’s stability and provide unique properties for research and pharmaceutical applications. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ofloxacin.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ofloxacin-d3 involves the incorporation of deuterium atoms into the ofloxacin molecule. One common method is the catalytic hydrogenation of ®-Ofloxacin using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration without affecting the overall structure of the molecule.

Industrial Production Methods

Industrial production of ®-Ofloxacin-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity and yield. The deuterium gas used in the process is often sourced from specialized suppliers to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

®-Ofloxacin-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert ®-Ofloxacin-d3 to its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted analogs of ®-Ofloxacin-d3.

Wissenschaftliche Forschungsanwendungen

®-Ofloxacin-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

    Biology: Employed in metabolic studies to trace the pathways and interactions of ofloxacin in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of ofloxacin.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of drug formulations.

Wirkmechanismus

®-Ofloxacin-d3 exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The deuterium atoms in ®-Ofloxacin-d3 do not significantly alter the mechanism of action but can provide insights into the metabolic stability and pathways of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-Ofloxacin: The non-deuterated form of ®-Ofloxacin-d3, with similar antibacterial properties.

    Levofloxacin: A chiral isomer of ofloxacin with a similar mechanism of action but different pharmacokinetic properties.

    Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness

®-Ofloxacin-d3 is unique due to the presence of deuterium atoms, which can enhance the compound’s stability and provide valuable information in pharmacokinetic and metabolic studies. The deuterium labeling allows researchers to trace the compound’s behavior in biological systems more accurately, making it a valuable tool in drug development and research.

Biologische Aktivität

(R)-Ofloxacin-d3 is a deuterated derivative of (R)-Ofloxacin, a fluoroquinolone antibiotic known for its antibacterial properties. The deuteration enhances the compound's stability and allows for precise tracking in pharmacokinetic studies. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and interactions in biological systems.

This compound exerts its antibacterial effects primarily by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound disrupts the supercoiling of DNA, preventing bacterial cell division and leading to cell death. The incorporation of deuterium does not significantly alter its mechanism but provides insights into metabolic stability and pathways.

Pharmacokinetics

The unique isotopic labeling of this compound facilitates detailed pharmacokinetic studies, allowing researchers to trace its metabolism and distribution in biological systems more accurately than with its non-deuterated counterpart. Studies indicate that this compound maintains similar antibacterial activity to (R)-Ofloxacin while providing enhanced stability in various biological environments.

Key Pharmacokinetic Parameters

ParameterValue
Half-life (t1/2)Varies by study
Volume of distribution (Vd)Varies by study
Clearance (CL)Varies by study

Biological Activity and Case Studies

Research has demonstrated that this compound retains the antibacterial efficacy characteristic of fluoroquinolones. Below are findings from various studies highlighting its biological activity:

  • Antibacterial Efficacy :
    • In vitro studies show that this compound exhibits significant activity against a range of Gram-negative and Gram-positive bacteria, similar to that of non-deuterated (R)-Ofloxacin.
    • A comparative study indicated binding affinities for bacterial targets comparable to traditional antibiotics, with specific inhibition rates documented against resistant strains .
  • Oxidative Stress Induction :
    • Research indicates that (R)-Ofloxacin can induce oxidative stress in certain cell types, leading to DNA damage and apoptosis under specific conditions. This effect is essential for understanding both therapeutic benefits and potential side effects associated with fluoroquinolone antibiotics.
  • Interaction Studies :
    • Interaction studies involving this compound have focused on its effects on various biological pathways, particularly those related to apoptosis and oxidative stress responses. These interactions are crucial for understanding the therapeutic applications and side effects of fluoroquinolones.

Comparative Analysis with Other Fluoroquinolones

To provide context regarding the activity of this compound, a comparison with other fluoroquinolone antibiotics is presented below:

Compound NameMechanism of ActionUnique Features
(R)-Ofloxacin Inhibits DNA gyrase and topoisomerase IVStandard fluoroquinolone antibiotic
Levofloxacin Similar mechanism but different pharmacokineticsMore potent against certain bacteria
Ciprofloxacin Broader spectrum of activityEffective against a wider range of Gram-negative bacteria
Norfloxacin Inhibits bacterial DNA replicationLess potent than other fluoroquinolones

Eigenschaften

IUPAC Name

(2R)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSWSVVBLHKDQ-AHTUJLEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@H](N4C=C(C3=O)C(=O)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.